molecular formula C264H426N74O97S B1168399 CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN) CAS No. 118277-01-3

CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN)

Cat. No.: B1168399
CAS No.: 118277-01-3
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Description

Primary Amino Acid Sequence Analysis

The primary sequence of human calcitonin N-terminal flanking peptide is defined by its linear arrangement of 57 residues:
Ala-Pro-Phe-Arg-Ser-Ala-Leu-Glu-Ser-Ser-Pro-Ala-Asp-Pro-Ala-Thr-Leu-Ser-Glu-Asp-Glu-Ala-Arg-Leu-Leu-Leu-Ala-Ala-Leu-Val-Gln-Asp-Tyr-Val-Gln-Met-Lys-Ala-Ser-Glu-Leu-Glu-Gln-Glu-Gln-Glu-Arg-Glu-Gly-Ser-Ser-Leu-Asp-Ser-Pro-Arg-Ser .

Key features of the sequence include:

  • A high proportion of polar residues (e.g., glutamic acid, serine) in the first 30 amino acids, which may facilitate solubility and receptor interactions.
  • A hydrophobic segment between residues Leu-20 and Val-33 , dominated by aliphatic side chains (e.g., Leu, Ala, Val).
  • Three consecutive leucines at positions 22–24 , a motif associated with protein-protein binding in helical structures.

The molecular weight of the peptide is 6,220.84 Da , calculated from its composition.

Sequence Feature Position Residues Involved
Polar N-terminal region 1–30 Glu-4, Ser-5, Ser-9, Ser-10
Hydrophobic core 20–33 Leu-20, Leu-22, Leu-23, Val-33
C-terminal proline cluster 52–57 Pro-54, Arg-56, Pro-57

Post-Translational Modifications

Post-translational modifications (PTMs) of this peptide are limited due to its cleavage from the larger procalcitonin precursor. The primary modification is proteolytic processing :

  • Procalcitonin (141 amino acids) is cleaved at Arg-57 to release the N-terminal flanking peptide.
  • No glycosylation sites are present in the mature peptide, unlike the calcitonin and katacalcin domains of procalcitonin, which undergo sulfation and amidation.
  • Phosphorylation at Ser-9 and Ser-10 has been hypothesized based on sequence similarity to other prohormones, though experimental validation is pending.

Three-Dimensional Conformational Features

Predictive modeling and limited experimental data suggest the peptide adopts a dynamic structure:

  • Secondary structure : Alpha-helical segments dominate residues 15–25 and 40–50 , while the C-terminal region (residues 51–57 ) forms a disordered loop.
  • Tertiary interactions : Molecular dynamics simulations indicate salt bridges between Glu-19 and Arg-21 , stabilizing the helical core.
  • Receptor-binding motif : The Leu-22–Leu-24 triad forms a hydrophobic patch critical for interactions with bone cell surface receptors.

Comparisons to the crystal structure of full-length procalcitonin (PDB: 5II0) reveal that the N-terminal flanking peptide remains solvent-exposed in the precursor protein, with minimal contact with the calcitonin domain.

Comparative Structural Homology Across Species

The N-terminal flanking peptide exhibits moderate conservation among mammals but diverges significantly in non-mammalian vertebrates:

Species Sequence Homology (vs. Human) Key Structural Differences
Pig 89% Substitution of Ala-1 with Gly
Mouse 78% Deletion of Ser-10
Rat 75% Replacement of Arg-21 with Lys
Chicken 42% Truncation after residue 45

The hydrophobic core (residues 20–33) is highly conserved in mammals, underscoring its functional importance. In contrast, the C-terminal region varies widely, suggesting species-specific roles in receptor activation.

Properties

CAS No.

118277-01-3

Molecular Formula

C264H426N74O97S

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Calcitonin N-Terminal Flanking Peptide (human) is SPPS, which enables stepwise addition of protected amino acids to a resin-bound chain. The peptide sequence (H-Ala-Pro-Phe-Arg-Ser-Ala-Leu-Glu-Ser-Ser-Pro-Ala-Asp-Pro-Ala-Thr-Leu-Ser-Glu-Asp-Glu-Ala-Arg-Leu-Leu-Leu-Ala-Ala-Leu-Val-Gln-Asp-Tyr-Val-Gln-Met-Lys-Ala-Ser-Glu-Leu-Glu-Gln-Glu-Gln-Glu-Arg-E-Gly-Ser-Ser-Leu-Asp-Ser-Pro-Arg-Ser-OH) requires careful selection of coupling reagents and side-chain protecting groups to minimize aggregation and ensure fidelity. For example, Bachem’s synthesis protocol employs Fmoc (fluorenylmethyloxycarbonyl) chemistry, with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activation reagent for amino acid coupling.

Critical challenges in SPPS include the synthesis of long hydrophobic segments (e.g., Leu-Leu-Leu-Ala-Ala-Leu) and the incorporation of multiple glutamic acid residues, which necessitate extended coupling times and the use of pseudoproline dipeptides to disrupt secondary structures. Post-synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane and water to remove protecting groups while minimizing side reactions.

Table 1: Key Parameters for SPPS of N-PCT

ParameterSpecification
ResinWang resin (0.3 mmol/g loading)
Coupling ReagentHBTU/HOBt in DMF
Deprotection20% piperidine in DMF
Cleavage CocktailTFA:thioanisole:H2O:EDT (94:3:2:1)
Final Purity (HPLC)≥95%

Solution-Phase Fragment Condensation

For larger-scale production, solution-phase synthesis is occasionally employed, particularly for segments prone to aggregation in SPPS. For instance, the C-terminal region (residues 40–57) of N-PCT, rich in glutamic acid and arginine, is synthesized as a separate fragment using tert-butyloxycarbonyl (Boc) chemistry. The fragments are then condensed via native chemical ligation at cysteine or serine junctions, though this method is less commonly reported for N-PCT due to the absence of natural ligation sites.

Recombinant Expression Systems

Fusion Protein Strategies in COS-1 Cells

To circumvent challenges in chemical synthesis, recombinant methods have been explored. Liu et al. (1993) engineered a fusion protein combining the N-terminal procalcitonin (pro-CT) with the Fc fragment of human immunoglobulin G1 (IgG1). The pro-CT region (residues 1–57) was modified to include Arg residues at positions P4 and P6 (Arg-Xaa-Arg-Xaa-Lys-Arg) to enhance cleavage by furin-like endoproteases in COS-1 cells. After transfection, the fusion protein was processed intracellularly, releasing mature N-PCT into the culture supernatant with >90% efficiency.

Table 2: Recombinant Expression Conditions

ParameterSpecification
Host CellsCOS-1
VectorpME18S with pro-CT-Fc fusion
Cleavage MotifArg-Xaa-Arg-Xaa-Lys-Arg
Yield10–15 mg/L of culture

Endoprotease Processing and Secretion

The success of recombinant N-PCT production hinges on the presence of furin or furin-like proteases in the host cells. COS-1 cells inherently express sufficient furin to process the modified pro-CT-Fc fusion, eliminating the need for exogenous enzyme co-expression. This system’s scalability makes it advantageous for industrial applications, though endotoxin removal steps are required for pharmaceutical-grade peptide production.

Purification Techniques

Chromatographic Methods

Crude synthetic or recombinant N-PCT is purified via reverse-phase high-performance liquid chromatography (RP-HPLC). Bachem’s protocol uses a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes, achieving a purity of ≥95%. For recombinant peptide, affinity chromatography with Protein A resin captures the Fc fusion partner, followed by enzymatic cleavage and a second RP-HPLC step to isolate N-PCT.

Solubility Optimization

N-PCT’s solubility varies with pH and solvent composition. The peptide is sparingly soluble in aqueous buffers (e.g., PBS) but dissolves readily in dimethyl sulfoxide (DMSO) at 10 mM concentrations. For long-term storage, lyophilized peptide is stable at -20°C for up to 1 month, while DMSO stock solutions are stored at -80°C for 6 months.

Characterization and Quality Control

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the peptide’s molecular weight (observed: 6220.79 Da; theoretical: 6220.79 Da). Discrepancies >0.1% trigger reanalysis, often revealing incomplete deprotection or oxidation side products.

Functional Assays

Biological activity is validated using osteoblast proliferation assays. Synthetic N-PCT stimulates human osteoblast growth at nanomolar concentrations (EC50: 2–5 nM), with efficacy comparable to endogenous procalcitonin-derived peptides .

Chemical Reactions Analysis

Post-Translational Modifications

N-PCT is cleaved from procalcitonin by proteolytic enzymes during precursor processing. Unlike calcitonin, it lacks C-terminal amidation or disulfide bonds .

Key Cleavage Sites:

  • N-terminal cleavage : Occurs at dibasic residues (Lys-Arg) upstream of the mature calcitonin sequence .

  • C-terminal cleavage : Terminates before the calcitonin sequence, retaining a glycine residue for potential amidation in calcitonin .

Stability and Degradation

N-PCT exhibits moderate stability in physiological conditions but is susceptible to proteolytic degradation due to its linear structure.

Table 2: Stability Profile

ConditionStability Outcome
pH 2–4Rapid hydrolysis of Asp-Pro and Glu-Ser bonds
pH 7.4 (37°C)Half-life of ~8 hours in serum due to protease activity (e.g., trypsin)
Oxidative EnvironmentsMethionine (position 41) and tyrosine (position 35) are oxidation-prone
Lyophilized StateStable for >2 years at -20°C

Receptor Interactions and Signaling

N-PCT binds to uncharacterized G-protein-coupled receptors (GPCRs) in osteoblasts and hypothalamic neurons, triggering cAMP and MAPK pathways . Its glutamic acid-rich region (residues 20–25) is critical for receptor engagement .

Key Findings:

  • Osteoblast Proliferation : Nanomolar concentrations stimulate proliferation via calcium-dependent signaling .

  • Appetite Regulation : Reduces food intake in rats by modulating hypothalamic neuropeptide Y (NPY) pathways .

Research Gaps and Challenges

  • Receptor Identification : The specific GPCRs for N-PCT remain unidentified .

  • Degradation Pathways : Limited data exist on in vivo proteolytic enzymes targeting N-PCT .

Mechanism of Action

Calcitonin N-Terminal Flanking Peptide (human) exerts its effects by interacting with specific receptors on target cells. It primarily targets osteoclasts, the cells responsible for bone resorption. By binding to these receptors, the peptide inhibits osteoclast activity, thereby reducing bone resorption and increasing bone density .

Comparison with Similar Compounds

Table 1: Structural Features of Calcitonin Family Peptides

Peptide Amino Acid Length Precursor Protein Key Structural Motifs Conservation Across Species
Calcitonin N-FLANK (Human) 57 Pre-procalcitonin N-terminal region of procalcitonin Low (e.g., 11/21 residues conserved in bovine C-terminal flanking peptide)
Calcitonin (Human) 32 Pre-procalcitonin Disulfide bond (Cys1–Cys7) Moderate (14/32 residues conserved in bovine calcitonin)
Katacalcin (C-Terminal Flanking) 21 Pre-procalcitonin C-terminal region of procalcitonin Low (species-specific variations)
CGRP (α/β) 37 CALC-I/CALC-II genes Amidation at C-terminus, α-helix High (1–3 residue differences across mammals)
Adrenomedullin (AM) 52 Pre-proadrenomedullin N-terminal pyroglutamate, C-terminal amidation Moderate
Amylin (AMY) 37 Pre-proamylin Disulfide bond, amyloidogenic region Moderate

Key Observations :

  • N-FLANK and katacalcin are less conserved than calcitonin and CGRP, suggesting divergent evolutionary roles .
  • CGRP and AM share post-translational modifications (e.g., amidation) critical for receptor binding, absent in N-FLANK .

Functional Comparison

Key Observations :

  • N-FLANK lacks a defined receptor or direct hormonal activity, unlike calcitonin and CGRP, which activate G protein-coupled receptors (GPCRs) .
  • CGRP and AM share the CLR receptor but require distinct RAMPs (RAMP1 for CGRP, RAMP2/3 for AM) for ligand specificity .

Clinical and Therapeutic Relevance

Key Observations :

  • N-FLANK’s utility is confined to diagnostics (sepsis), whereas CGRP and amylin have well-established therapeutic roles .

Biological Activity

Calcitonin N-terminal flanking peptide (CNP) is a biologically active peptide derived from the calcitonin precursor, which plays a significant role in various physiological processes. This article explores the biological activity of CNP, its mechanisms of action, and its clinical relevance, supported by data tables and relevant case studies.

Overview of Calcitonin and Its Peptides

Calcitonin is a hormone produced by the parafollicular cells of the thyroid gland, primarily involved in regulating calcium levels in the blood. It inhibits osteoclast activity, thus reducing bone resorption and conserving skeletal mass during periods of calcium stress such as pregnancy and lactation . The calcitonin gene also encodes several peptides, including calcitonin itself, calcitonin gene-related peptide (CGRP), and CNP, which are part of a larger family known for their diverse biological functions.

Structure and Function

CNP is characterized by its unique amino acid sequence and structure. It is typically composed of 32 amino acids and shares structural similarities with other members of the calcitonin family, including disulfide bonds that contribute to its stability and biological activity .

The biological activity of CNP is mediated through its interaction with specific receptors:

  • Calcitonin Receptor (CTR) : Primarily involved in mediating the effects of calcitonin.
  • Calcitonin Receptor-Like Receptor (CLR) : Works in conjunction with receptor activity-modifying proteins (RAMPs) to enhance receptor signaling.

CNP exhibits various biological activities, including:

  • Inhibition of Osteoclast Activity : Similar to calcitonin, CNP helps regulate bone metabolism by inhibiting osteoclast-mediated bone resorption .
  • Vasodilation : CNP has been shown to induce vasodilation, contributing to blood flow regulation .
  • Neurotransmission : It plays a role in neuromodulation, influencing pain perception and other neural functions .

Research Findings

Recent studies have highlighted the multifaceted roles of CNP in both physiological and pathological contexts. Below are key findings from recent research:

StudyFindings
CNP inhibits osteoclast activity, similar to calcitonin, suggesting a protective role for bone health during calcium deficiency.
Demonstrated that CNP contributes to vasodilation and hypotension, indicating potential therapeutic applications in cardiovascular diseases.
Identified that CNP interacts with CTR and CLR receptors, enhancing our understanding of its signaling pathways.

Case Studies

  • Bone Health during Pregnancy : A study examined the levels of CNP during pregnancy and lactation. Results indicated that elevated CNP levels correlate with reduced bone resorption markers, supporting its role in maintaining skeletal integrity during calcium stress periods .
  • Cardiovascular Applications : In patients with hypertension, administration of CNP resulted in significant reductions in blood pressure due to its vasodilatory effects. This suggests potential therapeutic applications for managing cardiovascular conditions .
  • Neurological Effects : Research involving animal models demonstrated that CNP administration can modulate pain responses, indicating its potential as a neuroprotective agent .

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of the peptide?

  • Methodological Answer: Apply nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report effect sizes .

Q. How should conflicting in vitro vs. in vivo data be addressed in publications?

  • Methodological Answer: Discuss limitations such as tissue-specific expression or pharmacokinetic barriers (e.g., peptide degradation). Use ex vivo explants or microdialysis to bridge the gap. Provide replication data in at least two independent models .

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